2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-20-12-9-19-18(20)26(23,24)16-7-10-21(11-8-16)17(22)14-25-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPUBPYPHOVCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthio.
Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Formation of the Piperidine Ring: The piperidine ring is formed through the hydrogenation of pyridine.
Coupling Reactions: The final step involves coupling the benzylthio group, imidazole ring, and piperidine ring through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Structural Diversity in Piperidine/Piperazine Derivatives: The target compound and ’s fungicide share a piperidine-ethanone backbone but differ in substituents. The sulfonyl-imidazole group in the target may enhance binding specificity compared to ’s thiazole-dihydroisoxazole motif . ’s piperazine derivative includes a fluorophenyl group, increasing polarity compared to the target’s benzylsulfanyl group, which favors lipophilicity .
Role of Sulfonyl/Sulfanyl Groups: The target’s sulfonyl group (electron-withdrawing) contrasts with ’s sulfoxide derivatives (e.g., 1f, melting point 137–138°C), which exhibit lower electrophilicity. This difference may influence reactivity in catalytic or biological systems .
Biological Implications :
- Pharmacological agents like Ki16425 () utilize sulfonyl and aromatic groups for receptor antagonism, suggesting the target compound could interact with similar pathways (e.g., G-protein-coupled receptors) .
- The patent in highlights the importance of piperidine derivatives in fungicidal activity, implying the target compound’s structural framework may be optimized for agrochemical applications .
Research Findings and Data
- Thermal Stability : The melting point of ’s 1f (137–138°C) provides a benchmark; the target compound’s higher molecular weight (394.59 vs. 384.5 in ) may correlate with increased thermal stability .
- Computational Modeling : Density functional theory (DFT) studies in could guide mechanistic insights into the target compound’s reactivity, particularly in sulfonyl-group-mediated interactions .
Biological Activity
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}ethan-1-one is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a benzylthio group, an imidazole ring, and a piperidine ring, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- IUPAC Name : 2-benzylsulfanyl-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]ethanone
- Molecular Weight : 393.52 g/mol
- CAS Number : 2320852-21-7
The structural formula can be represented as:
Antimicrobial Activity
Research indicates that compounds containing imidazole and piperidine moieties often exhibit significant antimicrobial properties. For example, studies have shown that derivatives of imidazole can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes. The presence of the benzylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Properties
The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth factors.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF7 | 10 |
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological responses.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound against various pathogens demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The results suggest a promising application in treating infections resistant to conventional antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cells showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. These findings support further investigation into its use as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
